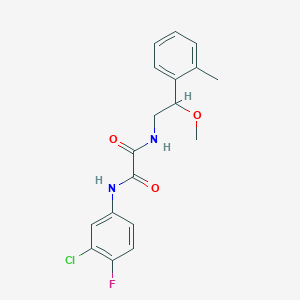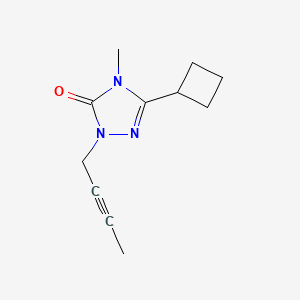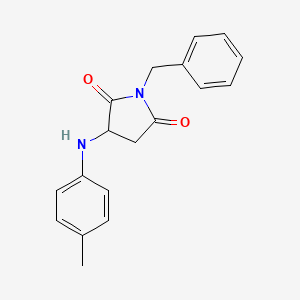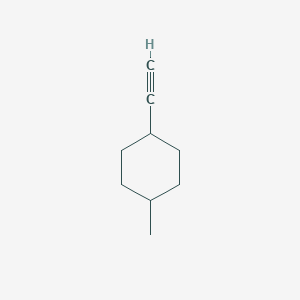
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide, also known as CFTR inhibitor-172, is a small molecule inhibitor that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
作用机制
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 binds to the cytoplasmic side of the N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide protein and inhibits its function by preventing the opening of the chloride ion channel. This results in a decrease in chloride ion transport across the cell membrane, which can lead to changes in cellular and physiological processes.
Biochemical and Physiological Effects:
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 has been shown to have a variety of biochemical and physiological effects in different cell types and tissues. In epithelial cells, N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 has been shown to decrease the activity of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide and reduce the secretion of chloride ions. In pancreatic cells, N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 has been shown to inhibit insulin secretion. In airway smooth muscle cells, N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 has been shown to reduce the contractile response to acetylcholine.
实验室实验的优点和局限性
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 has several advantages for lab experiments. It is a small molecule inhibitor that is easy to use and has a high specificity for N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide. It can be used to study the effects of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide dysfunction on cellular and physiological processes in a variety of cell types and tissues. However, there are also some limitations to the use of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172. It is a relatively new inhibitor, and its long-term effects on cellular and physiological processes are not well understood. Additionally, N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 may have off-target effects on other proteins or ion channels, which could affect the interpretation of experimental results.
未来方向
There are several future directions for the use of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 in scientific research. One area of research is the development of new N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitors that have improved specificity and efficacy. Another area of research is the use of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 to study the effects of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide dysfunction on other cellular and physiological processes, such as inflammation and oxidative stress. Finally, N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 could be used in combination with other drugs to develop new therapies for cystic fibrosis and other diseases associated with N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide dysfunction.
Conclusion:
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 is a small molecule inhibitor that has been widely used in scientific research to study the N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide protein. It has a high specificity for N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide and can be used to study the effects of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide dysfunction on cellular and physiological processes. While there are some limitations to the use of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172, it has several advantages for lab experiments. Future research directions include the development of new N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitors and the use of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 to study the effects of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide dysfunction on other cellular and physiological processes.
合成方法
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 is synthesized through a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with 2-methoxy-2-(o-tolyl)acetaldehyde to form the corresponding imine intermediate. The imine intermediate is then reacted with oxalyl chloride to form the oxalamide product. The final product is purified through column chromatography to obtain N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 in a high yield.
科学研究应用
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 has been widely used in scientific research to study the N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide protein, which is a chloride ion channel that is essential for the regulation of fluid and electrolyte transport in many organs, including the lungs, pancreas, and sweat glands. N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide mutations are associated with cystic fibrosis, a life-threatening disease that affects approximately 70,000 people worldwide. N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 is used to inhibit the function of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide, which allows researchers to study the effects of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide dysfunction on cellular and physiological processes.
属性
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3/c1-11-5-3-4-6-13(11)16(25-2)10-21-17(23)18(24)22-12-7-8-15(20)14(19)9-12/h3-9,16H,10H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGSTKLLVHCEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-ethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3001081.png)

![2-[4-Ethoxy-2-[2-furanyl(oxo)methyl]imino-1,3-benzothiazol-3-yl]acetic acid methyl ester](/img/structure/B3001084.png)



![Methyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3001091.png)
![8-chloro-2-(4-oxo-4H-chromene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3001093.png)

![1-(2-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide](/img/structure/B3001097.png)

![Indolo[2,3-a]carbazole, 11-(4,6-diphenyl-1,3,5-triazin-2-yl)-11,12-dihydro-12-phenyl-](/img/structure/B3001101.png)
